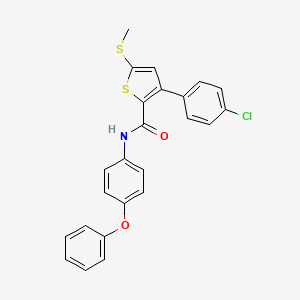

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide

描述

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-bromo-4-chlorobenzaldehyde with methylthioglycolate in the presence of a base can yield the desired thiophene ring.

Substitution Reactions: The introduction of the 4-chlorophenyl and 4-phenoxyphenyl groups can be achieved through substitution reactions. For example, the reaction of the thiophene derivative with 4-chlorophenylboronic acid and 4-phenoxyphenylboronic acid in the presence of a palladium catalyst can lead to the desired substitutions.

Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted thiophene derivative with an appropriate amine, such as 4-phenoxyphenylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.

化学反应分析

Types of Reactions

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or iron powder in acidic conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, iron powder.

Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated derivatives.

科学研究应用

Anticancer Activity

Research indicates that compounds similar to 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide exhibit significant anticancer properties. Studies have shown that thiophene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, investigations into related compounds have highlighted their ability to interfere with cell cycle progression and promote programmed cell death in various cancer cell lines .

Neuroprotective Effects

The neuroprotective potential of thiophene derivatives has been explored in models of neurodegenerative diseases. Compounds within this class are believed to modulate neuroinflammation and oxidative stress, which are critical factors in conditions such as Alzheimer's disease and Parkinson's disease. Research has demonstrated that these compounds can enhance neuronal survival and function by targeting specific neuroreceptors involved in cellular signaling pathways .

Antimicrobial Properties

Compounds similar to this compound have been evaluated for their antimicrobial activity against various pathogens. The presence of the chlorophenyl and phenoxy groups enhances their interaction with microbial membranes, leading to increased permeability and subsequent cell death. Studies have reported effective inhibition of both bacterial and fungal strains, indicating their potential as therapeutic agents in treating infections .

Agricultural Applications

In agricultural research, thiophene derivatives are being investigated for their fungicidal properties. The compound's ability to disrupt fungal cell wall synthesis has made it a candidate for developing new agrochemicals aimed at controlling crop diseases caused by phytopathogens. Preliminary studies suggest that these compounds can provide effective protection against a range of agricultural pests while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of thiophene derivatives on breast cancer cell lines. The results demonstrated that these compounds induced apoptosis through the activation of caspase pathways, significantly reducing cell viability at micromolar concentrations .

Case Study 2: Neuroprotection

Research featured in Neuroscience Letters highlighted the neuroprotective effects of thiophene derivatives in a rodent model of Parkinson's disease. The study showed that treatment with these compounds reduced neuroinflammation markers and improved motor function, suggesting potential therapeutic applications for neurodegenerative disorders .

Case Study 3: Antimicrobial Efficacy

A recent investigation published in Applied Microbiology evaluated the antimicrobial activity of thiophene derivatives against common agricultural pathogens. The findings indicated that these compounds exhibited broad-spectrum activity, effectively inhibiting both Gram-positive and Gram-negative bacteria as well as several fungal species .

作用机制

The mechanism of action of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, thereby exhibiting antimicrobial properties.

相似化合物的比较

Similar Compounds

3-(4-chlorophenyl)-5-methylsulfanylthiophene-2-carboxamide: Lacks the 4-phenoxyphenyl group, which may result in different biological activities.

3-(4-chlorophenyl)-N-(4-phenoxyphenyl)thiophene-2-carboxamide: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological properties.

5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide: Lacks the 4-chlorophenyl group, which may influence its overall activity.

Uniqueness

The presence of both the 4-chlorophenyl and 4-phenoxyphenyl groups, along with the methylsulfanyl group, makes 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide unique. This combination of functional groups contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

生物活性

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , and it features a thiophene ring substituted with various functional groups that contribute to its biological properties. The presence of the chlorophenyl and phenoxyphenyl groups enhances its interaction with biological targets.

Research indicates that compounds similar to this compound exhibit anti-cancer properties through several mechanisms:

- Inhibition of Cellular Proliferation : The compound has been shown to inhibit cell growth in various cancer cell lines, suggesting potential as an anti-cancer agent. For instance, studies indicate that it may interfere with cell cycle progression and induce apoptosis in malignant cells .

- Targeting Specific Pathways : The compound may modulate key signaling pathways involved in cancer progression, including the PI3K/Akt pathway, which is crucial for cell survival and proliferation .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound:

- Anti-Cancer Activity : A study demonstrated that derivatives of thiophene compounds, including our target compound, showed significant cytotoxic effects against human melanoma cells. The compound induced cell cycle arrest and apoptosis, highlighting its potential as a chemotherapeutic agent .

- Cytotoxicity Assays : In vitro assays using MTT and flow cytometry have shown that the compound exhibits selective cytotoxicity towards cancer cells compared to normal cells. This selectivity is crucial for minimizing side effects during treatment .

- Mechanistic Insights : The inhibition of tyrosinase activity in melanoma cells was noted, suggesting additional mechanisms by which this compound may exert anti-cancer effects .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

常见问题

Basic Research Questions

Q. How can researchers optimize the synthetic yield of 3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide?

Methodological Answer: Key parameters include:

- Reaction Conditions : Temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF or dichloromethane for nucleophilic substitutions), and reaction time (monitored via TLC) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate high-purity product .

- Catalysts : Use of bases like NaH or K₂CO₃ to deprotonate intermediates during coupling reactions .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-chlorophenyl protons at δ 7.3–7.5 ppm; methylsulfanyl group at δ 2.5 ppm) .

- IR Spectroscopy : Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and thioether (C-S stretch ~650 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ at m/z 457.03) and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory results in the compound’s biological activity (e.g., antimicrobial vs. ineffective) be resolved?

Methodological Answer:

- Purity Validation : Ensure ≥95% purity via HPLC (e.g., C18 column, acetonitrile/water gradient) to exclude impurities causing false negatives/positives .

- Dose-Response Studies : Test across a concentration range (e.g., 1–100 µM) to identify threshold effects .

- Mechanistic Assays : Combine growth inhibition assays (MIC) with target-specific tests (e.g., enzyme inhibition or protein binding studies) to confirm mode of action .

Q. What computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., kinases or bacterial enzymes) .

- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) or steric parameters (logP) with activity data to guide structural modifications .

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict reactive sites for functionalization .

Q. How can researchers validate crystallographic data for this compound using SHELX programs?

Methodological Answer:

- Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) to resolve heavy atoms (Cl, S) .

- Structure Refinement : SHELXL for least-squares refinement (anisotropic displacement parameters for non-H atoms; R1 < 0.05) .

- Validation : Check CIF files with PLATON for symmetry errors or missed twinning .

Q. What strategies address solubility challenges in in vitro assays?

Methodological Answer:

- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin to enhance aqueous solubility .

- Surfactants : Add Tween-80 (0.01–0.1%) to prevent aggregation in cell-based assays .

- Prodrug Design : Synthesize phosphate or ester derivatives for improved bioavailability .

Q. Data Contradiction Analysis

Q. How to resolve discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .

- Cell Line Authentication : STR profiling to ensure consistency in biological models .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables .

属性

IUPAC Name |

3-(4-chlorophenyl)-5-methylsulfanyl-N-(4-phenoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18ClNO2S2/c1-29-22-15-21(16-7-9-17(25)10-8-16)23(30-22)24(27)26-18-11-13-20(14-12-18)28-19-5-3-2-4-6-19/h2-15H,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFRPSOFCVZXRTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(S1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。